

Technical Guide: Ac-LEHD-AFC for Caspase-9 Activity Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-LEHD-AFC

Cat. No.: B049215

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For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and protocols for the proper handling, storage, and utilization of the fluorogenic caspase-9 substrate, **Ac-LEHD-AFC** (N-Acetyl-L-leucyl-L- α -glutamyl-L-histidyl-N-(4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl)-L- α -aspartamide). Adherence to these guidelines is critical for ensuring the integrity and reproducibility of experimental results.

Core Handling and Storage

Proper handling and storage of **Ac-LEHD-AFC** are paramount to maintaining its stability and functionality. The compound is susceptible to degradation if not stored under appropriate conditions.

Storage of Lyophilized Powder:

The lyophilized powder form of **Ac-LEHD-AFC** should be stored desiccated at -20°C.[1][2][3] Under these conditions, the product is stable for at least four years.[4] It is recommended to protect the compound from light.[5]

Storage of Stock Solutions:

Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation. Stock solutions should be

stored at -80°C for up to 6 months or at -20°C for up to 1 month. The solutions should be sealed to protect from moisture and light. Some sources suggest that solutions are unstable and should be prepared fresh.

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for **Ac-LEHD-AFC**.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Weight	765.7 g/mol	
Molecular Formula	C ₃₃ H ₃₈ F ₃ N ₇ O ₁₁	
Purity	>95% by HPLC	
Excitation Wavelength	381-450 nm (violet) / ~400 nm	
Emission Wavelength	451-495 nm (blue) / ~505 nm	

Table 2: Storage and Stability

Form	Storage Temperature	Stability	Source
Lyophilized Powder	-20°C (desiccated)	≥ 4 years	
Stock Solution	-80°C	6 months	
Stock Solution	-20°C	1 month	

Table 3: Solubility

Solvent	Concentration	Source
DMSO	2 mg/mL	
DMF	5 mg/mL	
Ethanol	2 mg/mL	
PBS (pH 7.2)	1 mg/mL	
Water	1 mg/mL	

Experimental Protocols

Ac-LEHD-AFC is a fluorogenic substrate primarily for caspase-9 but can also be cleaved by caspase-4 and caspase-5. The cleavage of the AFC (7-amino-4-trifluoromethylcoumarin) group by the caspase enzyme results in a fluorescent signal that can be quantified to determine enzyme activity.

Preparation of Reagents

- **Cell Lysis Buffer:** A common lysis buffer consists of 1% Nonidet P-40, 200 mM NaCl, 20 mM Tris/HCl (pH 7.4), supplemented with protease inhibitors such as 10 mg/L leupeptin, aprotinin, and 100 mM PMSF.
- **2X Reaction Buffer:** A typical reaction buffer is 10 mM HEPES (pH 7.4) containing 220 mM Mannitol, 68 mM Sucrose, 2 mM NaCl, 2.5 mM KH_2PO_4 , 0.5 mM EGTA, 2 mM MgCl_2 , 5 mM Pyruvate, 0.1 mM PMSF, and 1 mM Dithiothreitol (DTT). DTT should be added fresh.
- **Ac-LEHD-AFC Stock Solution:** Prepare a 1 mM stock solution in an appropriate solvent such as DMSO.

Caspase-9 Activity Assay Protocol

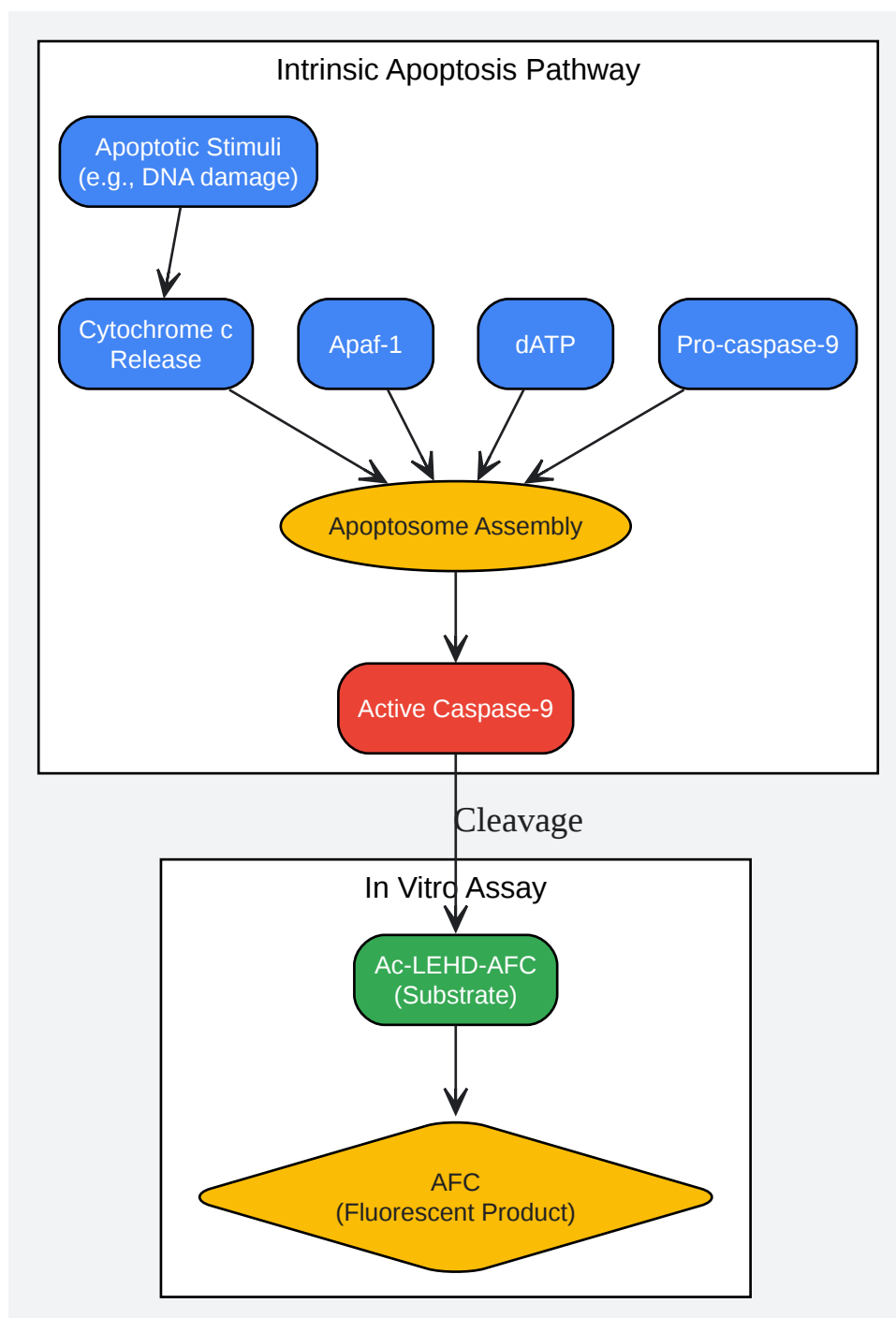
This protocol provides a general guideline and should be optimized for specific experimental needs.

- **Induce Apoptosis:** Treat cells with the desired stimulus to induce apoptosis. A parallel control group of uninduced cells should be maintained.

- Cell Lysis:
 - Pellet $1-5 \times 10^6$ cells by centrifugation.
 - Resuspend the cell pellet in 50 μL of chilled Cell Lysis Buffer.
 - Incubate on ice for 10 minutes.
- Assay Reaction:
 - Add 50 μL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
 - Add 5 μL of the 1 mM **Ac-LEHD-AFC** stock solution to achieve a final concentration of 50 μM . The working concentration can range from 25-50 μM .
 - Incubate at 37°C for 1-2 hours.
- Fluorometric Measurement:
 - Measure the fluorescence using a fluorometer or a fluorescence microplate reader.
 - The excitation wavelength should be set to approximately 400 nm and the emission wavelength to approximately 505 nm.
 - Readings can be taken at intervals to determine the reaction kinetics.
- Data Analysis:
 - The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the apoptotic sample to the uninduced control.

Visualizations

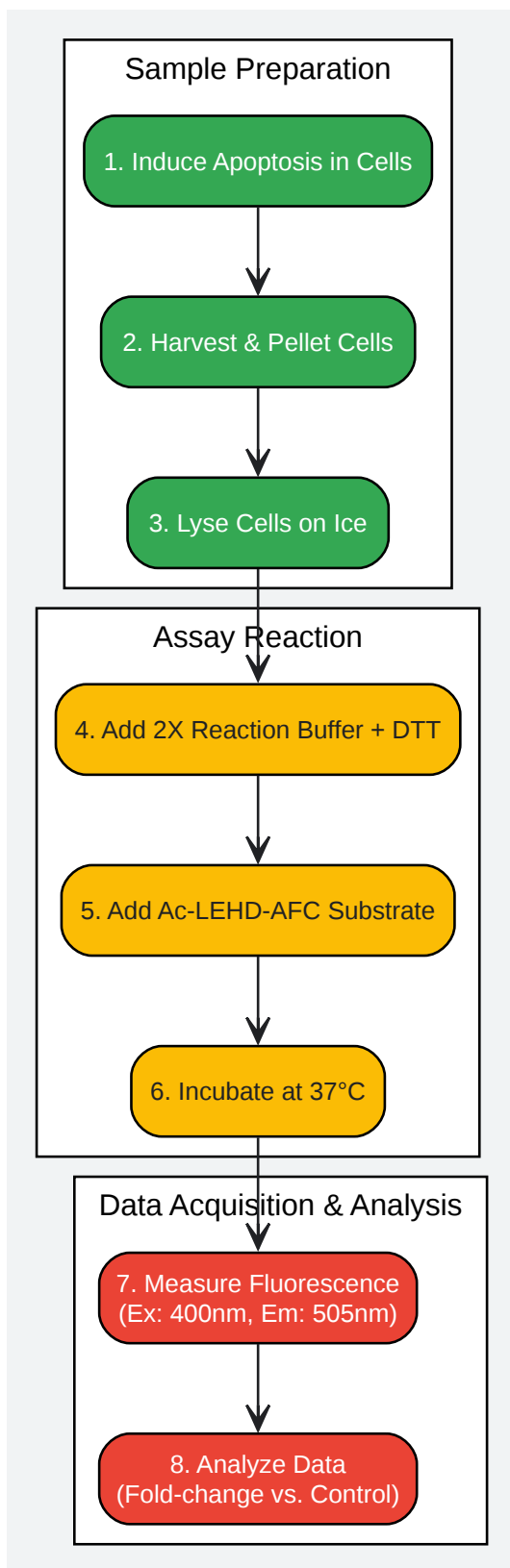
Signaling Pathway



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Caption: Intrinsic apoptosis pathway leading to Caspase-9 activation and cleavage of **Ac-LEHD-AFC**.

Experimental Workflow



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Caption: Step-by-step workflow for a fluorometric Caspase-9 activity assay using **Ac-LEHD-AFC**.

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